molecular formula C12H22N2O2 B2922007 [1,3']Bipiperidinyl-1'-yl-acetic acid CAS No. 1570169-72-0

[1,3']Bipiperidinyl-1'-yl-acetic acid

Cat. No.: B2922007
CAS No.: 1570169-72-0
M. Wt: 226.32
InChI Key: NZMQNNMDBXZDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3’]Bipiperidinyl-1’-yl-acetic acid: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol It is characterized by the presence of a bipiperidine moiety linked to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3’]Bipiperidinyl-1’-yl-acetic acid typically involves the reaction of piperidine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the use of [1,3’]bipiperidine as a starting material, which is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of [1,3’]Bipiperidinyl-1’-yl-acetic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[1,3’]Bipiperidinyl-1’-yl-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1,3’]Bipiperidinyl-1’-yl-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds .

Medicine

In medicine, [1,3’]Bipiperidinyl-1’-yl-acetic acid and its derivatives are explored for their therapeutic potential. They may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of [1,3’]Bipiperidinyl-1’-yl-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and mechanisms depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,3’]Bipiperidinyl-1’-yl-acetic acid apart is its specific bipiperidine linkage and the presence of an acetic acid group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-piperidin-1-ylpiperidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c15-12(16)10-13-6-4-5-11(9-13)14-7-2-1-3-8-14/h11H,1-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMQNNMDBXZDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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